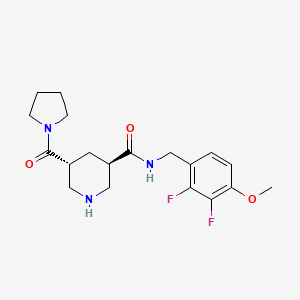

methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate is a compound involved in various synthetic and analytical chemistry studies. Its structure and properties make it a subject of interest for researchers in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including acryloylation, cycloaddition, and substitution reactions. For instance, the synthesis of O-acryloylated 2,3-dihydrobenzo[b]furan derivatives involves acryloylation in anhydrous dichloromethane from corresponding furan derivatives using Lewis acid-promoted formal [3 + 2] cycloaddition reactions (Sandoval et al., 2012). Such processes highlight the complexity and versatility in synthesizing furan-containing compounds.

Molecular Structure Analysis

Molecular characterization techniques such as Fourier Transform-Infrared (FT-IR), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray diffraction (XRD) are commonly used to elucidate the structure of synthesized compounds. The crystallographic analysis can reveal details about the crystalline structure, showing how molecules align in solid form, providing insights into the molecular geometry and intermolecular interactions (Sandoval et al., 2012).

Chemical Reactions and Properties

Compounds such as methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate may participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and hydroxyalkylation. These reactions can significantly alter the chemical properties of the compound, leading to the synthesis of new derivatives with potentially different biological or physical properties. Research into reactions of furan derivatives offers insight into their reactivity and the possibility of generating novel compounds with designed functionalities (Antonov et al., 2021).

科学的研究の応用

Synthesis of Bioactive Compounds

Research involving the synthesis of potentially bioactive compounds from visnaginone highlights the importance of chemical reactions in creating derivatives with possible therapeutic applications. The study by Abdel Hafez, Ahmed, and Haggag (2001) explores the formation of chalcones, pyrazoline, N-acetylpyrazoline, phenylpyrazoline, isoxazoline derivatives, and Mannich bases from visnaginone, underscoring the versatility of chemical transformations in drug discovery and development (Abdel Hafez, Ahmed, & Haggag, 2001).

Marine Endophytic Fungi Research

The isolation of new compounds from marine endophytic fungi, as discussed by Xia et al. (2011), exemplifies the exploration of natural sources for novel bioactive molecules. Their work on the mangrove endophytic fungus Nigrospora sp. led to the discovery of new derivatives with moderate antitumor and antimicrobial activity, highlighting the potential of marine biodiversity in contributing to pharmaceutical advancements (Xia et al., 2011).

Cardiotonic Agents

The synthesis and evaluation of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for their cardiotonic activity, as investigated by Schnettler, Dage, and Grisar (1982), provide an example of the application of synthetic chemistry in developing new therapeutic agents for cardiovascular diseases. Their research demonstrates the potential of chemical compounds to address specific health conditions, such as congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Environmental and Material Sciences

The development of corrosion inhibitors based on 8-hydroxyquinoline derivatives, as conducted by Rbaa et al. (2019), illustrates the application of chemical compounds in material science, particularly in protecting metals against corrosion. This research not only contributes to extending the lifespan of materials but also to reducing economic losses and environmental impact associated with corrosion (Rbaa et al., 2019).

特性

IUPAC Name |

methyl 5-chloro-4-(furan-2-carbonylamino)-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5/c1-19-12-7-10(9(15)6-8(12)14(18)20-2)16-13(17)11-4-3-5-21-11/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQQDBIXVPXGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)